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Introduction

AG-881, also known as Vorasidenib, is a potent, orally available, and brain-penetrant dual
inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] These
mutations are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[3]
AG-881 acts by inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG),
which is produced by the mutant IDH enzymes.[1] The accumulation of 2-HG is implicated in
epigenetic dysregulation and tumorigenesis.[3] By reducing 2-HG levels, AG-881 can reverse
these effects and induce cellular differentiation.[4] These application notes provide a summary
of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of AG-881, along with
detailed protocols for key experimental analyses.

Data Presentation
Table 1: In Vitro Inhibitory Activity of AG-881
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Target Cell Line Assay Type IC50 (nM) Reference
mIDH1-R132H Enzymatic 6 [2]
mIDH2-R140Q Enzymatic 12 [2]
mIDH1 R132C Enzymatic 0.04 - 22
mIDH1 R132G Enzymatic 0.04 - 22
mIDH1 R132H Enzymatic 0.04 - 22
mIDH1 R132S Enzymatic 0.04 - 22
mIDH2 R140Q Enzymatic 7-14
mIDH2 R172K Enzymatic 130
U-87 MG
U-87 MG Cell-based <50
(mIDH2-R140Q)
HT-1080
HT-1080 Cell-based <50
(mIDH1-R132C)
TS603 (mIDH1-
TS603 Cell-based <50

R132H)

Table 2: Preclinical Pharmacokinetic Parameters of AG-

881
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Table 3: Clinical Pharmacokinetics of AG-881 (Phase 1 in
Glioma Patients)

Dose Patient Population Key Observations Reference
Dose-limiting toxicities
(Grade 2 ALT/AST
10 mg, 25 mg, 50 mg, ) increase) observed at
Recurrent/Progressive
100 mg, 200 mg, 300 100 mg. Doses [3]

mg QD

mIDH1/2 Glioma

<100mg
recommended for

further study.

10 mg QD and 50 mg
QD

Non-enhancing

Glioma (perioperative)

Study evaluating 2-
HG concentration in )
resected tumors,

safety, PK, and PD.
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Model

Dose

Effect Reference

HT1080 (mIDH1-
R132C) Mouse Model

>30 mg/kg (BID)

>96% reduction in

tumor 2-HG levels

U87 (mIDH2-R140Q)
Mouse Model

>30 mg/kg (BID)

>96% reduction in

tumor 2-HG levels

Orthotopic Glioma
Model (mIDH1-
R132H)

>0.1 mg/kg

>97% reduction in
brain tumor 2-HG

levels

Orthotopic Grade Il
mIDH1 Glioma Model

50 mg/kg (BID) for 4
days

Sustained inhibition of

2-HG in brain tumor

Patients with IDH1 or
IDH2 mutated glioma

Not Specified

Decreased 2-HG

tumor concentrations

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AG-881 against

mutant IDH1 and IDH2 enzymes.

Materials:

e Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes

e AG-881 compound

o o-ketoglutarate (a-KG)

e NADPH

» Assay buffer (e.g., Tris-HCI buffer with MgCI2 and NaCl)

e 96-well microplate
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e Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a serial dilution of AG-881 in DMSO.

e In a 96-well plate, add the assay buffer, recombinant mIDH enzyme, and the diluted AG-881.
« Initiate the enzymatic reaction by adding a mixture of a-KG and NADPH.

¢ Incubate the plate at a controlled temperature (e.g., 37°C).

e Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
The rate of NADPH consumption is proportional to the enzyme activity.

e Plot the enzyme inhibition percentage against the logarithm of the AG-881 concentration.

o Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based 2-HG Inhibition Assay

Objective: To quantify the inhibition of 2-hydroxyglutarate (2-HG) production by AG-881 in cells
expressing mutant IDH1 or IDH2.

Materials:

Cancer cell lines harboring mIDH1 or mIDH2 mutations (e.g., U-87 MG, HT-1080).

AG-881 compound

Cell culture medium and supplements

Cell lysis buffer

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

o Seed the mIDH-mutant cells in multi-well plates and allow them to adhere overnight.
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o Treat the cells with varying concentrations of AG-881 for a specified period (e.g., 48 hours).

[5]
o After treatment, harvest the cells and lyse them to release intracellular metabolites.
e Collect the cell culture medium to measure extracellular 2-HG.
o Perform a protein quantification assay on the cell lysates to normalize the 2-HG levels.

e Analyze the 2-HG levels in both the cell lysates and the culture medium using a validated
LC-MS method.

o Calculate the percentage of 2-HG inhibition relative to vehicle-treated control cells.

Protocol 3: In Vivo Pharmacodynamic Analysis in an
Orthotopic Glioma Mouse Model

Objective: To evaluate the effect of AG-881 on 2-HG levels in brain tumors in vivo.
Materials:

e Immunocompromised mice (e.g., nude mice)

e mIDH1-mutant glioma cells (e.g., TS603 neurosphere)

e AG-881 formulation for oral administration

e Surgical equipment for intracranial cell implantation

e Brain tissue homogenization buffer

e LC-MS system

Procedure:

e Intracranially implant the mIDH1-mutant glioma cells into the brains of the mice.

» Allow the tumors to establish for a predetermined period.
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o Administer AG-881 orally to the mice at the desired dose and schedule (e.g., 50 mg/kg twice
daily for 4 days).[5]

» At various time points after the final dose, euthanize the mice and carefully resect the brains.

o Separate the tumor-bearing hemisphere from the non-tumor hemisphere.

e Homogenize the brain tumor tissue and the normal brain tissue separately.

o Extract the metabolites from the tissue homogenates.

e Quantify the 2-HG levels in the extracts using LC-MS.

o Calculate the percentage of 2-HG inhibition in the brain tumors of treated animals compared

to vehicle-treated controls.
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Caption: Mechanism of action of AG-881 in inhibiting tumorigenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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